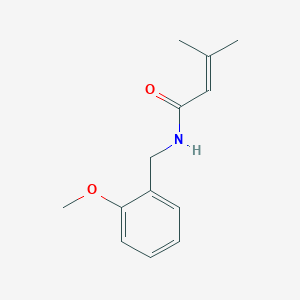

n-(2-Methoxybenzyl)-3-methylbut-2-enamide

Description

N-(2-Methoxybenzyl)-3-methylbut-2-enamide is a synthetic enamide derivative characterized by a methoxy-substituted benzyl group attached to a 3-methylbut-2-enamide backbone. The 2-methoxybenzyl moiety is notable for its electron-donating properties, which may enhance lipophilicity and influence molecular interactions with biological targets or catalytic systems .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C13H17NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-8H,9H2,1-3H3,(H,14,15) |

InChI Key |

GXUXREQFZCIEKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NCC1=CC=CC=C1OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-3-methylbut-2-enamide typically involves the reaction of 2-methoxybenzylamine with 3-methylbut-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

Medicine: Research has explored its potential use in the treatment of neurological disorders and its interactions with various receptors in the brain.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to changes in neurotransmitter levels and subsequent effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chlorobenzyl)-3-methylbut-2-enamide

Structural Differences : Replaces the methoxy group with a chlorine atom at the ortho position of the benzyl ring.

Key Findings :

- Exhibits antibacterial activity, as demonstrated in a study where its synthesis and bioactivity were validated .

- Applications: Investigated for antimicrobial applications due to its reactive enamide core and halogenated aromatic system .

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide

Structural Differences : Features a 4-hydroxyphenethyl group instead of 2-methoxybenzyl.

Key Findings :

- Isolated from Citrus plants, marking its natural origin .

- The para-hydroxyl group increases polarity, likely reducing bioavailability compared to synthetic methoxy analogs.

- First reported NMR data for this compound highlights its unique electronic environment . Applications: Potential role in plant defense mechanisms, though pharmacological activities remain unexplored.

NBOMe Hallucinogens (e.g., 25I-NBOMe)

Structural Differences : Shares the N-2-methoxybenzyl group but is attached to a phenethylamine core (e.g., 2C-I) rather than an enamide.

Key Findings :

- Potent 5-HT2A receptor agonists, linked to severe intoxications and fatalities due to high receptor affinity .

- The 2-methoxybenzyl group enhances binding potency by optimizing steric and electronic interactions with the receptor .

Applications : Illicit recreational use underscores the pharmacological significance of the 2-methoxybenzyl motif in CNS-targeting compounds.

(2Z)-N-(3-Chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide (MDY)

Structural Differences: Incorporates a biphenyl system with chloro and methoxy substituents, alongside cyano and hydroxy groups on the enamide. Key Findings:

- The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to simpler enamide derivatives.

Comparative Data Table

Pharmacological and Toxicological Considerations

- The 2-methoxybenzyl group’s role in NBOMe-related fatalities underscores the importance of substituent positioning and electronic effects in toxicity profiles .

- Chlorinated analogs like N-(2-chlorobenzyl)-3-methylbut-2-enamide may exhibit higher environmental persistence due to reduced biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.